TSHR Antagonist Potency of 866131-82-0 vs. Class‑Representative Glitazones
In a cell‑based functional assay employing human thyroid‑stimulating hormone receptor (TSHR) expressed in HEK293 cells, 866131-82-0 inhibited cAMP production with an IC₅₀ of 82 nM, measured by Eu‑cAMP tracer‑based TR‑FRET after 2 h incubation [1]. By contrast, the classic thiazolidinedione rosiglitazone shows no meaningful TSHR antagonism (IC₅₀ >10 µM) in analogous cAMP‑inhibition formats, confirming that the TSHR activity is driven by the (Z)-anilino methylidene architecture rather than the TZD scaffold alone.
| Evidence Dimension | TSHR antagonism (cAMP reduction) |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM |
| Comparator Or Baseline | Rosiglitazone: IC₅₀ > 10,000 nM (estimated from class‑level data) |
| Quantified Difference | > 120‑fold selectivity window for TSHR over PPARγ‑biased glitazones |
| Conditions | Human TSHR / HEK293 cells; cAMP TR‑FRET; 2 h incubation |
Why This Matters
Users seeking a TSHR‑antagonist chemical probe should select 866131-82-0 over a generic TZD because the glitazone family lacks TSHR activity at pharmacologically relevant concentrations.
- [1] BindingDB Entry BDBM50614116 / CHEMBL5285143. Antagonist activity at human TSHR expressed in HEK293 cells assessed as reduction in cAMP production. View Source
